molecular formula C15H23N3O3 B8718981 1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine

1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine

Cat. No. B8718981
M. Wt: 293.36 g/mol
InChI Key: KPNCLBAGXXNZEU-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

24.9 g of caesium carbonate, 745 mg of palladium acetate, 2.88 g of (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) and 4.89 g of 1-methylpiperazine are added to a solution of 7.62 g of 1-chloro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene (prepared according to WO2008/073687, p. 31) in 380 ml of dioxane under argon. The mixture is refluxed for 5.5 h, and then cooled to ambient temperature. The mixture is combined with the crude product of one and the same reaction carried out on 1.89 g of 1-chloro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene under the same conditions. The mixture is concentrated under vacuum and the residue is taken up with 100 ml of water, 200 ml of ethyl acetate and a little methanol. The mixture is filtered on Clarcel and the aqueous phase is extracted twice with 100 ml of ethyl acetate. The combined organic phases are washed with 100 ml of a saturated sodium chloride solution, dried over magnesium sulfate and concentrated under vacuum. The crude product is purified on 340 g of silica, elution being carried out with 0-100% of acetone in dichloromethane, so as to obtain 5.60 g of 1-methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine in the form of a black solid.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
745 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:49][N:50]1[CH2:55][CH2:54][NH:53][CH2:52][CH2:51]1.Cl[C:57]1[CH:62]=[C:61]([O:63][CH:64]([CH3:66])[CH3:65])[C:60]([N+:67]([O-:69])=[O:68])=[CH:59][C:58]=1[CH3:70]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:49][N:50]1[CH2:55][CH2:54][N:53]([C:57]2[CH:62]=[C:61]([O:63][CH:64]([CH3:65])[CH3:66])[C:60]([N+:67]([O-:69])=[O:68])=[CH:59][C:58]=2[CH3:70])[CH2:52][CH2:51]1 |f:0.1.2,7.8.9|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.88 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
4.89 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
7.62 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
Name
Quantity
380 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
745 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.89 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5.5 h
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
the same reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Clarcel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 100 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified on 340 g of silica, elution

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.